Pentabamate

Vue d'ensemble

Description

Méthodes De Préparation

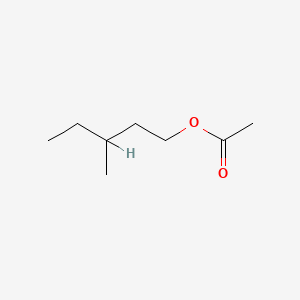

Le Pentabamate peut être synthétisé par réaction du 3-méthyl-2,4-pentanediol avec des esters d'acide carbamique . La réaction implique généralement l'utilisation d'un catalyseur et est réalisée dans des conditions contrôlées de température et de pression pour assurer le rendement et la pureté souhaités . Les méthodes de production industrielle peuvent impliquer l'utilisation d'acide alginique, de pentaérythritol et d'acides gras pour créer une forme posologique reconstituée .

Analyse Des Réactions Chimiques

Le Pentabamate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs courants.

Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la chimie des carbamates.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier ses propriétés tranquillisantes.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence en chimie analytique.

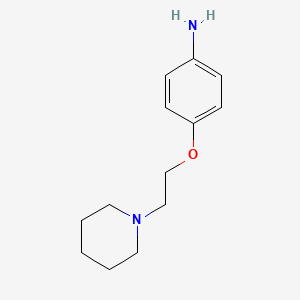

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les récepteurs de l'acide gamma-aminobutyrique (GABA) dans le cerveau. Il agit comme un modulateur allostérique positif des récepteurs GABAA, renforçant les effets inhibiteurs du GABA et conduisant à ses effets tranquillisants . Cette interaction aide à réduire l'excitabilité neuronale et à produire un effet calmant.

Applications De Recherche Scientifique

Pentabamate has several scientific research applications, including:

Chemistry: Used as a model compound in studying carbamate chemistry.

Biology: Investigated for its effects on biological systems, particularly its tranquilizing properties.

Medicine: Explored for its potential use in treating conditions such as epilepsy and anxiety disorders.

Mécanisme D'action

The mechanism of action of pentabamate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABAA receptors, enhancing the inhibitory effects of GABA and leading to its tranquilizing effects . This interaction helps in reducing neuronal excitability and producing a calming effect.

Comparaison Avec Des Composés Similaires

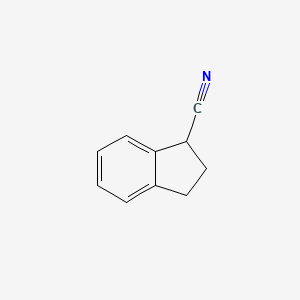

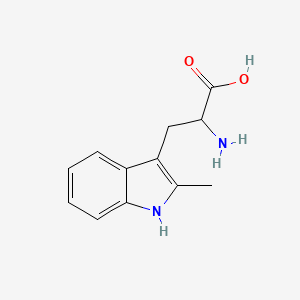

Le Pentabamate est unique par rapport aux autres tranquillisants carbamates en raison de sa structure moléculaire spécifique et de son mécanisme d'action. Des composés similaires incluent :

Méprobamate : Un autre tranquillisant carbamate aux propriétés sédatives similaires.

Carisoprodol : Un relaxant musculaire qui appartient également à la famille des carbamates.

Felbamate : Un anticonvulsivant ayant un mécanisme d'action différent mais une structure chimique similaire.

Propriétés

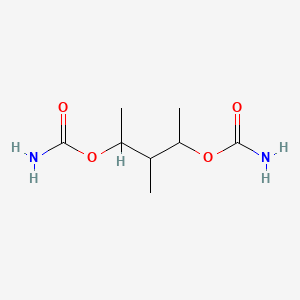

IUPAC Name |

(4-carbamoyloxy-3-methylpentan-2-yl) carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-4(5(2)13-7(9)11)6(3)14-8(10)12/h4-6H,1-3H3,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIVVICFVUFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC(=O)N)C(C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863593 | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5667-70-9 | |

| Record name | 2,4-Pentanediol, 3-methyl-, 2,4-dicarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5667-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005667709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, 3-methyl-, dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTABAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8871ZB4UGC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1364102.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)